5-Chloro-7-(trifluoromethyl)-1H-indaZole

Description

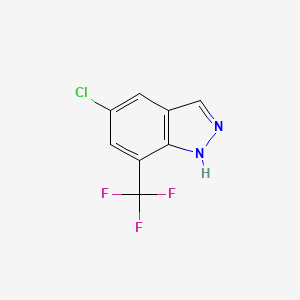

5-Chloro-7-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative featuring a chlorine substituent at position 5 and a trifluoromethyl group at position 7. Its molecular formula is C₈H₄ClF₃N₂, with a molecular weight of 220.58 g/mol.

Properties

Molecular Formula |

C8H4ClF3N2 |

|---|---|

Molecular Weight |

220.58 g/mol |

IUPAC Name |

5-chloro-7-(trifluoromethyl)-1H-indazole |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) |

InChI Key |

HIXRKWLFAFJYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)-1H-indaZole can be achieved through various methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. In this reaction, the starting materials are typically heated in polyphosphoric acid at temperatures ranging from 160°C to 180°C .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Fischer reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(trifluoromethyl)-1H-indaZole undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

5-Chloro-7-(trifluoromethyl)-1H-indaZole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1H-indaZole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it has been shown to interact with kinase hinge regions through hydrogen bonding, which can influence cell signaling pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their properties:

| Compound Name | Substituents | Positions | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 5-Chloro-7-(trifluoromethyl)-1H-indazole | Cl, CF₃ | 5, 7 | C₈H₄ClF₃N₂ | 220.58 | Reference |

| 5-(Trifluoromethyl)-1H-indazole-7-carbaldehyde | CF₃, CHO | 5, 7 | C₉H₅F₃N₂O | 214.10 | 0.92 |

| 7-(Trifluoromethyl)-1H-indazole | CF₃ | 7 | C₈H₅F₃N₂ | 186.14 | 0.84 |

| 7-(Difluoromethyl)-1H-indazole | CHF₂ | 7 | C₈H₅F₂N₂ | 167.13 | 0.80 |

| 7-Methyl-1H-indazole-4-carbaldehyde | CH₃, CHO | 7, 4 | C₉H₈N₂O | 160.17 | 0.82 |

Key Observations :

- Electron-Withdrawing Effects : The target compound’s dual electron-withdrawing groups (Cl and CF₃) contrast with analogs like 7-(trifluoromethyl)-1H-indazole (CF₃ only) and 7-(difluoromethyl)-1H-indazole (CHF₂), which lack the chloro substituent. These groups enhance lipophilicity and metabolic stability compared to methyl or aldehyde-containing analogs .

- Positional Isomerism: The placement of CF₃ at position 7 (vs.

- Functional Group Diversity : Carbaldehyde derivatives (e.g., 5-(trifluoromethyl)-1H-indazole-7-carbaldehyde ) introduce reactive aldehyde groups, enabling further synthetic modifications, whereas the target compound’s inert substituents may favor stability .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s higher molecular weight (220.58 g/mol) vs. 7-(trifluoromethyl)-1H-indazole (186.14 g/mol) reflects the added chloro substituent.

- Stability : The CF₃ group’s strong electron-withdrawing nature may stabilize the indazole ring against oxidative degradation compared to methyl or aldehyde analogs .

Research Implications

- Drug Discovery : The combination of Cl and CF₃ groups positions this compound as a candidate for kinase inhibition studies, leveraging trends observed in similar trifluoromethylated indazoles .

- Material Science : Enhanced thermal stability from halogenated substituents could make it suitable for optoelectronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.